4-(5-Methyl-1,3,4,9b-tetrahydro-2h-indeno[1,2-c]pyridin-2-yl)butan-2-one
Description
4-(5-Methyl-1,3,4,9b-tetrahydro-2H-indeno[1,2-c]pyridin-2-yl)butan-2-one is a polycyclic compound featuring a fused indeno-pyridine core with a ketone-containing butan-2-one side chain. Such compounds are often synthesized for applications in medicinal chemistry, material science, or as intermediates in organic synthesis .
Properties
CAS No. |
46971-49-7 |
|---|---|
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
4-(5-methyl-1,3,4,9b-tetrahydroindeno[1,2-c]pyridin-2-yl)butan-2-one |
InChI |
InChI=1S/C17H21NO/c1-12(19)7-9-18-10-8-15-13(2)14-5-3-4-6-16(14)17(15)11-18/h3-6,17H,7-11H2,1-2H3 |
InChI Key |
WBOBBFXICHVHHM-UHFFFAOYSA-N |
SMILES |
CC1=C2CCN(CC2C3=CC=CC=C13)CCC(=O)C |
Canonical SMILES |
CC1=C2CCN(CC2C3=CC=CC=C13)CCC(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
YG 19-256 YG-19-256 |
Origin of Product |
United States |
Chemical Reactions Analysis
YG-19-256 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
YG-19-256 has been extensively studied for its anticonvulsant properties. It has shown efficacy in reducing photically-induced myoclonic responses in baboons without causing acute neurological toxicity This makes it a promising candidate for the treatment of epilepsy and other seizure disorders
Mechanism of Action
The mechanism of action of YG-19-256 involves its interaction with specific molecular targets in the brain. It is believed to modulate neurotransmitter release and inhibit abnormal neuronal firing, thereby reducing seizure activity . The exact pathways and molecular targets are still under investigation, but its efficacy in animal models suggests a significant impact on the central nervous system.
Comparison with Similar Compounds
Structural Analogues
A. Indeno-Pyridine Derivatives
3-Acetyl-2-methyl-4-phenylindeno[1,2-b]pyridin-5-one (CAS 100026-27-5) Structural Features: Contains a planar indeno[1,2-b]pyridin-5-one core with acetyl and phenyl substituents. Unlike the target compound, this derivative lacks a tetrahydro ring system but shares the fused indeno-pyridine framework.
3-Acetyl-2-methyl-4-(pyridin-3-yl)-1,4-dihydroindeno[1,2-b]pyridin-5-one Structural Features: Features a 1,4-dihydroindeno-pyridine core with a pyridinyl substituent, enhancing π-π stacking interactions. The acetyl group at position 3 parallels the ketone functionality in the target compound. Characterization: Single-crystal X-ray diffraction confirms a planar structure (mean C–C bond length: 0.002 Å) .
B. Cathinone Derivatives
1-(2,3-Dihydro-1H-Inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone (Indapyrophenidone) Structural Features: Combines an indenyl group with a pyrrolidine-substituted cathinone backbone. The ketone group and tetrahydroindene moiety are structurally analogous to the target compound. Applications: Acts as a novel psychoactive substance (NPS), highlighting the role of indenyl-ketone hybrids in CNS activity .
C. Pyridin-2-yl Ketones
1-(Pyridin-2-yl)butan-2-one Structural Features: A simpler ketone with a pyridinyl substituent. Applications: Used as a pesticide intermediate and studied for neuroprotective properties .
Analytical Characterization
Biological Activity
The compound 4-(5-Methyl-1,3,4,9b-tetrahydro-2H-indeno[1,2-c]pyridin-2-yl)butan-2-one , with the CAS number 46971-49-7 , belongs to a class of indeno-pyridine derivatives. This article reviews the biological activities associated with this compound, including its potential therapeutic applications and mechanisms of action, based on available literature and research findings.
- Molecular Formula : C17H21NO
- Molecular Weight : 255.36 g/mol
- Structure : The compound features a tetrahydro-indeno-pyridine core structure that is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its effects on different biological systems. The following sections summarize key findings related to its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of indeno-pyridine can inhibit cell proliferation in various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Ali et al. (2012) | Human pancreatic cancer (Patu8988) | Not specified | Induces apoptosis via caspase activation |
| Unknown Source | Human gastric cancer (SGC7901) | Not specified | Cell cycle arrest and apoptosis |
| Unknown Source | Human hepatic cancer (SMMC7721) | Not specified | Inhibition of proliferation |
These findings suggest that the compound may possess similar anticancer properties due to its structural features that facilitate interaction with cellular targets.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Enzyme inhibition studies are crucial for understanding the compound's mechanism of action in neurodegenerative diseases.
- Monoamine Oxidase (MAO) Inhibition : Some derivatives have shown selective inhibition towards MAO-B, which is important for the treatment of neurodegenerative disorders like Parkinson's disease.
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| 5-Nitrothiazole-derived semicarbazones | MAO-B | 0.212 |
| Other derivatives | AChE/BuChE | 0.264 / 0.024 |
These studies highlight the potential of indeno-pyridine derivatives as multi-targeted agents in neuropharmacology.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural activity relationships (SAR) suggest:
- Interaction with Receptors : The indeno-pyridine structure may facilitate binding to neurotransmitter receptors or other cellular targets.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Enzymatic Modulation : The ability to inhibit enzymes like MAO-B suggests a role in modulating neurotransmitter levels.
Case Studies and Research Findings
Several studies have documented the biological activities of compounds related to this compound:
-
Anticancer Studies : Research has demonstrated that certain indeno-pyridine derivatives can reduce tumor growth in vivo by inducing apoptosis and inhibiting cell proliferation.
"Complexes derived from indeno-pyridine showed a significant increase in apoptosis rates in human cancer cell lines" .
-
Neuropharmacological Studies : Investigations into the inhibition of MAO-B have indicated that these compounds might provide therapeutic benefits for neurodegenerative diseases.
"Compounds with similar structures exhibited competitive and reversible inhibition against MAO-B" .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
